molecular formula C9H6Cl2F3N3O2 B3040876 N'2-(2-chloroacetyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide CAS No. 246862-66-8

N'2-(2-chloroacetyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide

Cat. No. B3040876
CAS RN: 246862-66-8
M. Wt: 316.06 g/mol
InChI Key: JJSPQDXZKCOMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(2-chloroacetyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide, also known as CACT, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'2-(2-chloroacetyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. In cancer cells, N'2-(2-chloroacetyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
N'2-(2-chloroacetyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N'2-(2-chloroacetyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide has been shown to inhibit cell growth and induce cell death. In insects, N'2-(2-chloroacetyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide has been shown to have insecticidal properties and can cause paralysis and death. In addition, N'2-(2-chloroacetyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N'2-(2-chloroacetyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide in lab experiments is its ability to inhibit the activity of specific enzymes, making it useful for studying the role of these enzymes in various biological processes. However, one limitation of using N'2-(2-chloroacetyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N'2-(2-chloroacetyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide. One area of interest is its potential use in cancer treatment, particularly in combination with other cancer drugs. Another area of interest is its potential use as a pesticide, particularly in organic farming. In addition, further research is needed to fully understand the mechanism of action of N'2-(2-chloroacetyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide and its potential applications in other fields.

Scientific Research Applications

N'2-(2-chloroacetyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide has been studied for its potential use in various fields, including agriculture, medicine, and material science. In agriculture, N'2-(2-chloroacetyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide has been shown to have insecticidal properties and can be used as a pesticide. In medicine, N'2-(2-chloroacetyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In material science, N'2-(2-chloroacetyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide has been used as a building block for the synthesis of new materials.

properties

IUPAC Name

3-chloro-N'-(2-chloroacetyl)-5-(trifluoromethyl)pyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F3N3O2/c10-2-6(18)16-17-8(19)7-5(11)1-4(3-15-7)9(12,13)14/h1,3H,2H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSPQDXZKCOMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)NNC(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-(2-chloroacetyl)-5-(trifluoromethyl)pyridine-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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